![molecular formula C11H12Cl3NO B14474996 4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde CAS No. 65611-34-9](/img/structure/B14474996.png)
4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde is an organic compound with the molecular formula C11H13Cl2NO. It is known for its use in various chemical and biological applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde typically involves the reaction of N,N-bis(2-chloroethyl)aniline with chlorinating agents. One common method involves the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction is carried out under controlled temperature conditions, usually in an ice bath, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques to obtain the final product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde involves its ability to form covalent bonds with nucleophilic sites in biomolecules. This reactivity is primarily due to the presence of the bis(2-chloroethyl)amino group, which can undergo nucleophilic substitution reactions. The compound can alkylate DNA, leading to the formation of cross-links and subsequent inhibition of DNA synthesis and cell division. This mechanism is similar to that of other nitrogen mustards used in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorambucil: A nitrogen mustard used in cancer therapy with a similar mechanism of action.
Melphalan: Another nitrogen mustard with applications in cancer treatment.
Bis(2-chloroethyl)amine: A related compound with similar chemical properties and reactivity
Uniqueness
4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde is unique due to its specific structural features, including the presence of both bis(2-chloroethyl)amino and chlorobenzaldehyde groups.
Eigenschaften
CAS-Nummer |
65611-34-9 |
|---|---|
Molekularformel |
C11H12Cl3NO |
Molekulargewicht |
280.6 g/mol |
IUPAC-Name |
4-[bis(2-chloroethyl)amino]-2-chlorobenzaldehyde |
InChI |
InChI=1S/C11H12Cl3NO/c12-3-5-15(6-4-13)10-2-1-9(8-16)11(14)7-10/h1-2,7-8H,3-6H2 |
InChI-Schlüssel |
HKSLIEMSMQTDPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N(CCCl)CCCl)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


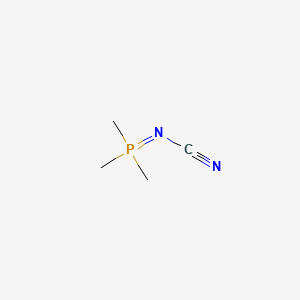
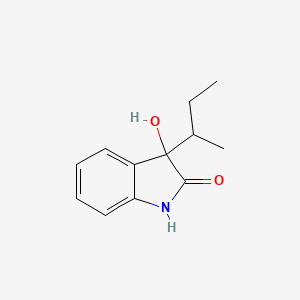
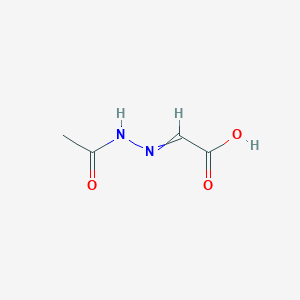
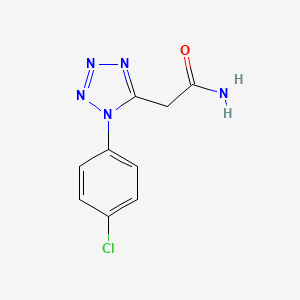
![Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate](/img/structure/B14474939.png)



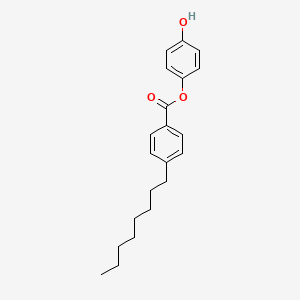
![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)




